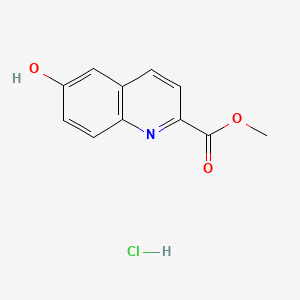![molecular formula C9H18Cl2N2 B13478312 3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B13478312.png)
3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for phenyl rings, providing enhanced metabolic stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride typically involves the following steps:
Carbene Insertion: The bicyclo[1.1.1]pentane framework can be synthesized through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Nucleophilic Addition: Another method involves nucleophilic addition across the central bond of [1.1.1]propellane.
Functionalization: The pyrrolidine group is introduced through nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups.
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a suitable leaving group like tosylate or mesylate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including as an antibacterial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of phenyl rings, allowing it to interact with biological targets in a similar manner. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, used as a bioisostere for phenyl rings.
Bicyclo[1.1.1]pentane-1-carboxylic acid: Another derivative used in medicinal chemistry.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Used in the synthesis of various bioactive compounds.
Uniqueness
3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride is unique due to its combination of the bicyclo[1.1.1]pentane scaffold and the pyrrolidine group. This combination imparts distinct chemical and biological properties, making it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C9H18Cl2N2 |
|---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylbicyclo[1.1.1]pentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c10-8-5-9(6-8,7-8)11-3-1-2-4-11;;/h1-7,10H2;2*1H |
InChI Key |
DEZCCZBAHSCCGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C23CC(C2)(C3)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






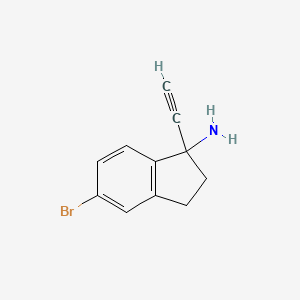
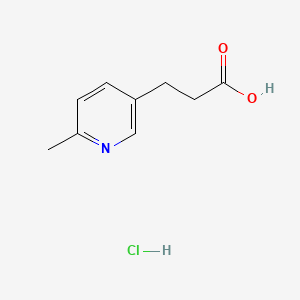
![3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo](/img/structure/B13478267.png)
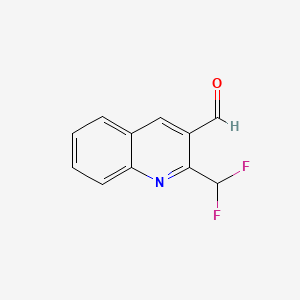
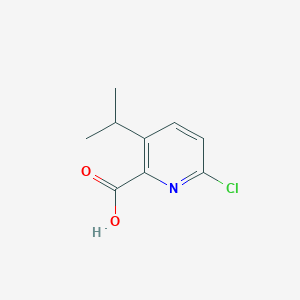

![methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13478290.png)
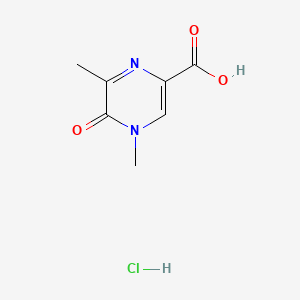
![2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine](/img/structure/B13478302.png)
